molecular formula C12H16N2O5S B4468482 Methyl 4-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]benzoate

Methyl 4-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]benzoate

Cat. No.: B4468482
M. Wt: 300.33 g/mol
InChI Key: FEBBUMZXFAKGCT-UHFFFAOYSA-N
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Description

Methyl 4-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate group attached to a complex amide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]benzoate typically involves multiple steps. One common method includes the reaction of methyl 4-aminobenzoate with methyl(methylsulfonyl)amine in the presence of an acylating agent such as acetyl chloride. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps like purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoate ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated benzoates or nitrobenzoates.

Scientific Research Applications

Methyl 4-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]benzoate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-2-methoxybenzoate
  • Methyl 2-amino-5-(methylsulfonyl)benzoate

Uniqueness

Methyl 4-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and specificity in certain reactions or applications.

Properties

IUPAC Name

methyl 4-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c1-14(20(3,17)18)8-11(15)13-10-6-4-9(5-7-10)12(16)19-2/h4-7H,8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBBUMZXFAKGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)C(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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